2-glyceryl-Prostaglandin E2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

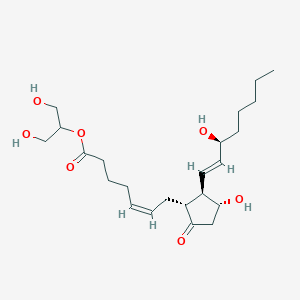

Prostaglandin E2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin E2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an alicyclic ketone, a secondary allylic alcohol, a prostaglandins E and a tetrol. It derives from a prostaglandin E2.

Applications De Recherche Scientifique

Mechanism of Action and Signaling Pathways

PGE2-G functions primarily as an endogenous agonist at the P2Y6 receptor, a G protein-coupled receptor (GPCR). Upon binding, it mobilizes intracellular calcium, activates protein kinase C (PKC), and influences the extracellular signal-regulated kinase (ERK) pathway. These actions suggest a role in mediating inflammatory responses and neurotransmitter release.

Key Findings:

- PGE2-G exhibits a significantly lower effective concentration (EC50) compared to UDP, indicating high potency at the P2Y6 receptor .

- Activation of this receptor leads to decreased intracellular cAMP levels and enhanced calcium signaling, which can affect various cellular functions .

A. Inflammation and Pain Management

PGE2-G has been implicated in modulating inflammatory responses. Its ability to activate PKC and ERK pathways suggests potential applications in treating conditions characterized by excessive inflammation.

- Case Study: Research demonstrated that PGE2-G enhances neurotransmitter release at neuromuscular junctions, which could be leveraged for pain management strategies .

B. Neurotransmission

The compound plays a significant role in enhancing neurotransmitter release, particularly in cholinergic signaling pathways.

- Case Study: In studies involving mouse models, PGE2-G was shown to increase the amplitude of evoked endplate potentials without affecting spontaneous release, highlighting its specificity in modulating synaptic transmission .

Cosmetic Applications

Recent investigations have suggested that PGE2-G may also have applications in cosmetic formulations due to its effects on skin physiology.

- Potential Uses:

- Anti-aging products: By enhancing cellular signaling pathways associated with skin repair.

- Moisturizers: Due to its glycerol component, it may aid in skin hydration.

Summary of Research Findings

The following table summarizes key research findings related to the applications of 2-glyceryl-prostaglandin E2:

Analyse Des Réactions Chimiques

Receptor-Mediated Signaling

PGE₂-G acts as a potent agonist for the P2Y₆ receptor , a G protein-coupled receptor (GPCR), triggering intracellular signaling cascades:

Mechanism of Action

Key Findings :

-

PGE₂-G binds P2Y₆ with ~1,000-fold higher potency than its endogenous ligand UDP .

-

Signaling is independent of hydrolysis to PGE₂ or interaction with classical prostanoid receptors (EP₁–EP₄) .

Chemical Stability and Isomerization

PGE₂-G undergoes rapid non-enzymatic isomerization and hydrolysis, complicating its analysis:

Reaction Pathways

| Reaction Type | Conditions | Product | Half-Life | Reference |

|---|---|---|---|---|

| Acyl Migration | Aqueous media (pH 7.4, 37°C) | 1(3)-Glyceryl-PGE₂ | <10 min | |

| Enzymatic Hydrolysis | Esterases (e.g., MAG lipase) | PGE₂ + Glycerol | Variable |

Implications :

-

Isomerization reduces bioactivity, as 1(3)-glyceryl-PGE₂ is less potent .

-

Stabilized analogs (e.g., serinolamide derivatives) resist isomerization and hydrolysis .

Metabolic Pathways

PGE₂-G is metabolized through multiple routes:

Degradation Pathways

| Pathway | Enzyme | Product | Biological Impact |

|---|---|---|---|

| β-Oxidation | Cytochrome P450 | 16,16-Dimethyl-PGE₂-G | Reduced Ca²⁺ signaling |

| Dehydration | Spontaneous | PGA₂-G | Unknown |

Key Observations :

-

MAG lipase inhibitors (e.g., JZL184) elevate endogenous PGE₂-G levels in inflammatory models .

-

Degradation products lack the hyperalgesic effects of PGE₂-G .

Downstream Biochemical Effects

PGE₂-G modulates cellular processes through distinct biochemical reactions:

Key Signaling Events

-

Calcium Mobilization : Induces IP₃-dependent Ca²⁺ release from endoplasmic reticulum .

-

Protein Kinase C (PKC) Activation : Triggers phosphorylation of ERK1/2, enhancing transcriptional activity (e.g., NF-κB) .

-

Prostaglandin Cross-Talk : Competes with PGE₂ for COX-2 binding, altering eicosanoid profiles .

Propriétés

Formule moléculaire |

C23H38O7 |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,22+/m0/s1 |

Clé InChI |

HJWDPZIOTMUWRW-CXZSOYKBSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(CO)CO)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.